2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate is a chemical compound with the molecular formula C14H14N6S. It is known for its unique structure, which includes a pteridine core substituted with a 3-methylphenylthio group. This compound is primarily used in industrial applications and scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate typically involves multi-step organic reactions. One common method includes the reaction of pteridine derivatives with 3-methylphenylthiomethyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-[(3-methylphenyl)sulfanylmethyl]pteridine-2,4-diamine: A closely related compound with similar structural features.
Other pteridine derivatives: Compounds with variations in the substituents on the pteridine core.
Uniqueness
2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
174654-73-0 |
---|---|
Molecular Formula |
C14H14N6S |
Molecular Weight |
298.37 g/mol |
IUPAC Name |
6-[(3-methylphenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C14H14N6S/c1-8-3-2-4-10(5-8)21-7-9-6-17-13-11(18-9)12(15)19-14(16)20-13/h2-6H,7H2,1H3,(H4,15,16,17,19,20) |
InChI Key |
BJEHFQWNCMHCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.